Flucindole

Catalog No.
S11177968
CAS No.
60481-01-8
M.F
C14H16F2N2
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flucindole

CAS Number

60481-01-8

Product Name

Flucindole

IUPAC Name

6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C14H16F2N2

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3

InChI Key

FXNCRITWFOVSEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F

Flucindole is a synthetic tetrahydrocarbazolamine derivative characterized by a tricyclic cyclized tryptamine core with a specific 6,8-difluoro substitution pattern [1]. Originally developed as a highly potent dopamine D2 receptor antagonist, it is widely procured as a specialized reference standard in neuropharmacological assays and as an advanced fluorinated building block in organosilicon chemistry [2]. Its procurement value is driven by its enhanced lipophilicity, receptor binding affinity, and metabolic stability compared to unfluorinated analogs, making it a critical reagent for both in vitro receptor mapping and the synthesis of novel sila-heterocycles [3].

Substituting Flucindole with its unfluorinated parent compound, ciclindole, or generic tryptamine derivatives fundamentally compromises both pharmacological assay sensitivity and downstream synthetic utility [1]. In neuropharmacology, the absence of the 6,8-difluoro moiety results in a 5- to 10-fold reduction in D2 receptor binding potency, rendering unfluorinated alternatives inadequate for high-affinity displacement studies [1]. Furthermore, in synthetic applications such as the development of γ-sila tetrahydrocarbazoles, generic substitution fails to provide the necessary electronic deactivation and metabolic blocking at the 6 and 8 positions, which are critical for the stability and performance of the resulting silicon-based materials [2]. Consequently, buyers must procure the exact 6,8-difluoro structure to achieve reproducible results in these specialized workflows [3].

In Vitro and In Vivo Dopamine D2 Receptor Potency

Flucindole demonstrates significantly enhanced binding affinity and functional potency at the dopamine D2 receptor compared to its unfluorinated analog, ciclindole [1]. In standard radioligand displacement assays using [3H]spiperone, Flucindole exhibits a 5- to 10-fold increase in potency both in vitro and in vivo [1]. This quantitative leap in affinity is directly attributed to the 6,8-difluoro substitution, which alters the molecule's interaction with the receptor's binding pocket [2].

Evidence DimensionDopamine D2 receptor binding potency (in vitro and in vivo)
Target Compound Data5x to 10x higher potency
Comparator Or BaselineCiclindole (unfluorinated parent compound)
Quantified Difference500% to 1000% increase in potency
Conditions[3H]spiperone displacement assay and in vivo striatal dopamine metabolite elevation models

Procurement of Flucindole is essential for assays requiring high-affinity D2 receptor antagonism where the lower potency of ciclindole would fail to produce a sufficient signal-to-noise ratio.

Precursor Suitability for Sila-Heterocycle Synthesis

The Flucindole core structure serves as a highly specific scaffold for the synthesis of advanced γ-sila tetrahydrocarbazoles, a class of bioisosteric silicon compounds [1]. When utilized in scalable silacyclohexanone synthesis protocols, the fluorinated precursor allows for the successful generation of sila-flucindole analogs with yields ranging from 48% to 81% [1]. Unfluorinated indoles fail to yield these specific fluorinated silicon building blocks, which are required for specific structure-activity relationship studies in materials science [1].

Evidence DimensionAccess to specific fluorinated γ-sila tetrahydrocarbazoles
Target Compound DataEnables synthesis of sila-flucindole analogs (48-81% yield)
Comparator Or BaselineUnfluorinated tetrahydrocarbazoles (e.g., ciclindole precursors)
Quantified DifferenceExclusive access to 6,8-difluoro-sila-analogs
ConditionsCondensation with silacyclohexanones via Fischer indole synthesis

Buyers synthesizing fluorinated bioisosteric silicon compounds must procure the Flucindole scaffold, as unfluorinated alternatives cannot generate the required 6,8-difluoro substitution pattern.

Metabolic Stability and Disposition Profile

The strategic placement of fluorine atoms at the 6 and 8 positions of the tetrahydrocarbazole ring in Flucindole provides a measurable metabolic advantage over ciclindole [1]. Fluorination effectively blocks oxidative metabolism at these highly reactive sites, leading to a more stable disposition profile in vivo [1]. This enhanced metabolic stability ensures that Flucindole maintains its structural integrity longer during complex biological assays, reducing the confounding effects of rapid metabolite formation seen with unfluorinated analogs [1].

Evidence DimensionMetabolic oxidation resistance at positions 6 and 8
Target Compound DataHigh resistance due to C-F bond strength
Comparator Or BaselineCiclindole (susceptible to oxidation at C6 and C8)
Quantified DifferenceSignificant reduction in rapid oxidative metabolite formation
ConditionsIn vivo disposition and pharmacokinetic profiling models

For long-term in vivo studies or complex cell-based assays, Flucindole provides a highly stable reference standard, preventing data degradation caused by rapid compound metabolism.

High-Affinity D2 Receptor Reference Standard

Due to its 5- to 10-fold higher potency compared to ciclindole, Flucindole is a highly effective choice for neuropharmacological screening assays requiring a potent and specific D2 receptor antagonist [1].

Synthesis of Fluorinated Organosilicon Compounds

Flucindole's core is specifically required as a building block for the scalable synthesis of 6,8-difluoro-γ-sila tetrahydrocarbazoles, materials that are utilized in advanced drug discovery and bioisosteric replacement studies [2].

Metabolically Stable Pharmacokinetic Modeling

The 6,8-difluoro substitution makes Flucindole a suitable benchmark compound for pharmacokinetic studies where resistance to oxidative metabolism at the 6 and 8 positions is necessary to isolate primary receptor-mediated effects from metabolite-driven artifacts [3].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.12815484 g/mol

Monoisotopic Mass

250.12815484 g/mol

Heavy Atom Count

18

UNII

5CYU0D0S8M
BT65UC53TM
UYM8M8P5MW

Wikipedia

Flucindole

Dates

Last modified: 08-08-2024

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